Aqueous Solubility Advantage Over Clindamycin Free Base
Clindamycin 3-phosphate demonstrates a profound solubility advantage over its active parent, clindamycin free base, a critical property for parenteral formulation. This difference is highly pH-dependent. At physiological pH 7, clindamycin 3-phosphate exhibits a solubility of 3220 mg/L, compared to only 30.6 mg/L for clindamycin free base—a difference of approximately 105-fold [1]. This vast discrepancy is a key driver for the development of prodrug phosphate esters to enable injectable delivery.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | 3220 mg/L at pH 7 |
| Comparator Or Baseline | Clindamycin free base: 30.6 mg/L at pH 7 |
| Quantified Difference | Approximately 105-fold higher solubility |
| Conditions | pH 7 aqueous solution, 25°C |
Why This Matters
This quantitative solubility differentiation validates the selection of the phosphate prodrug form for injectable and other aqueous-based formulations, as the parent compound's low solubility would preclude effective parenteral administration.
- [1] Armengaud, J., et al. (2017). Table 1: Physicochemical properties of clindamycin phosphate and clindamycin. PMC5597447. View Source
